N-(Diphenylmethylene)aminoacetonitrile
Overview
Description
N-(Diphenylmethylene)aminoacetonitrile: is a chemical compound with the molecular formula C15H12N2 and a molecular weight of 220.27 g/mol . It is known for its role as a synthon in the synthesis of various amino acids via phase-transfer-catalyzed alkylation and hydrolysis . The compound is typically a white to light yellow powder or crystal and is soluble in ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Diphenylmethylene)aminoacetonitrile can be synthesized through the reaction of benzaldehyde with aminoacetonitrile under basic conditions . The reaction typically involves the use of a phase-transfer catalyst to facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands. The use of phase-transfer catalysis is crucial in both laboratory and industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Phase-Transfer Catalysts: Used to facilitate alkylation reactions.
Basic Conditions: Often employed in the synthesis and reactions involving this compound.
Major Products:
Scientific Research Applications
N-(Diphenylmethylene)aminoacetonitrile has several applications in scientific research:
Biology: The compound is involved in the synthesis of γ-amino acid esters, which have biological significance.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: The compound’s role in synthesizing various amino acids makes it valuable in industrial applications.
Mechanism of Action
The mechanism by which N-(Diphenylmethylene)aminoacetonitrile exerts its effects involves phase-transfer-catalyzed alkylation and hydrolysis . The compound acts as a synthon, facilitating the formation of amino acids through these reactions . The molecular targets and pathways involved are primarily related to the synthesis of amino acids .
Comparison with Similar Compounds
- N-(Diphenylmethylene)glycine ethyl ester
- N-(Diphenylmethylene)aminoacetonitrile derivatives
Comparison: this compound is unique due to its specific role in phase-transfer-catalyzed alkylation and hydrolysis, which makes it a valuable synthon for amino acid synthesis . Its derivatives and similar compounds may share some properties but differ in their specific applications and reactivity .
Properties
IUPAC Name |
2-(benzhydrylideneamino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLJFRODHVSTIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346513 | |
Record name | N-(Diphenylmethylene)aminoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70591-20-7 | |
Record name | [(Diphenylmethylene)amino]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70591-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Diphenylmethylene)aminoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(diphenylmethylene)amino]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the primary application of N-(Diphenylmethylene)aminoacetonitrile in organic synthesis?
A1: this compound acts as a glycine anion equivalent in amino acid synthesis via phase transfer catalysis []. This means it can be used to introduce a glycine unit into a molecule through various reactions.
Q2: Can you describe an unusual reaction involving this compound derivatives observed during the synthesis of carborane-containing amino acids?
A2: Researchers observed a novel dehydrocyanation reaction during the synthesis of carborane-containing amino acids []. When α,α-disubstituted-[N-(diphenylmethylene)]aminoacetonitriles, specifically those incorporating carborane moieties, reacted with a decaborane-acetonitrile complex, an unexpected elimination of hydrogen cyanide occurred. This reaction yielded boronated alkene derivatives instead of the expected boronated nitrile products. This dehydrocyanation was not observed with simple alkyl or phenyl substituents, suggesting a unique influence of the carborane structure on the reaction pathway.
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